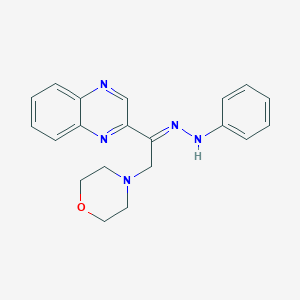![molecular formula C15H19N7O B282236 N,N-diethyl-5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B282236.png)
N,N-diethyl-5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as DMTCP, and it is a tetrazolo-pyrimidine derivative.
作用机制
The exact mechanism of action of DMTCP is not fully understood. However, it has been suggested that it may act as a selective inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. DMTCP may also modulate the activity of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
DMTCP has been shown to have anti-inflammatory, antitumor, and antiviral effects in preclinical studies. It has also been demonstrated to have neuroprotective effects in animal models of neurological disorders. DMTCP has been found to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) enzymes.
实验室实验的优点和局限性
DMTCP has several advantages for lab experiments. It is readily available and can be synthesized using standard laboratory techniques. It has been shown to have low toxicity and is well tolerated in animal studies. However, there are also limitations to using DMTCP in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its efficacy in clinical trials. Additionally, DMTCP may have off-target effects that need to be considered in experimental design.
未来方向
There are several future directions for research on DMTCP. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential use in the treatment of cancer. DMTCP has been shown to have antitumor effects in preclinical studies, and further research is needed to determine its potential as a cancer therapy. Additionally, DMTCP may have applications in the field of virology, as it has been shown to have antiviral effects in vitro. Further studies are needed to determine its potential as an antiviral agent.
Conclusion:
In conclusion, DMTCP is a tetrazolo-pyrimidine derivative that has gained attention in scientific research due to its potential pharmacological properties. It has been studied for its anti-inflammatory, antitumor, and antiviral activities, as well as its potential use in the treatment of neurological disorders. DMTCP has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.
合成方法
DMTCP can be synthesized through a multistep process that involves the reaction of 2-aminopyridine with ethyl 2-bromoacetate, followed by the reaction with hydrazine hydrate to obtain 2-aminopyrimidine. The final step involves the reaction of 2-aminopyrimidine with ethyl 4,5-dimethyl-1H-imidazole-6-carboxylate under reflux conditions to obtain DMTCP.
科学研究应用
DMTCP has been studied for its potential pharmacological properties, such as its anti-inflammatory, antitumor, and antiviral activities. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. DMTCP has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.
属性
分子式 |
C15H19N7O |
|---|---|
分子量 |
313.36 g/mol |
IUPAC 名称 |
N,N-diethyl-5-methyl-7-pyridin-3-yl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C15H19N7O/c1-4-21(5-2)14(23)12-10(3)17-15-18-19-20-22(15)13(12)11-7-6-8-16-9-11/h6-9,13H,4-5H2,1-3H3,(H,17,18,20) |
InChI 键 |
RIPLLQDSSRVPSR-UHFFFAOYSA-N |
手性 SMILES |
CCN(CC)C(=O)C1=C(N=C2N=NNN2C1C3=CN=CC=C3)C |
SMILES |
CCN(CC)C(=O)C1=C(N=C2N=NNN2C1C3=CN=CC=C3)C |
规范 SMILES |
CCN(CC)C(=O)C1=C(NC2=NN=NN2C1C3=CN=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)
![Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B282156.png)


![2-[(1,3-benzodioxol-5-ylmethyl)amino]-6-oxo-N,4-diphenylcyclohex-1-ene-1-carbothioamide](/img/structure/B282166.png)
![5,12-bis[4-(N-hydroxyethanimidoyl)phenyl]-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B282167.png)
![(6S,10S,18S,20S,23R)-10-hydroxy-6,10,20,23-tetramethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B282170.png)


![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282175.png)
![4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282177.png)
![5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282179.png)
![ethyl 4-(4-(2-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282181.png)
![ethyl 4-(4-(3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282182.png)